3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one is a useful research compound. Its molecular formula is C22H34N2O3 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.25694295 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure
Research demonstrates the significance of hydroxy derivatives of piperidine in studying the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals. For example, Kuleshova and Khrustalev (2000) elucidated the molecular and crystal structures of hydroxy derivatives of hydropyridine, showcasing their conformational flexibility and ability to form extensive hydrogen bond networks, influencing crystal packing Kuleshova & Khrustalev, 2000. This research underscores the potential of the compound to serve as a model in crystallography studies, especially regarding the role of hydrogen bonds in molecular association and crystal formation.
Neuroprotective Applications
The structural features of piperidine derivatives, particularly those with hydroxy groups, have been explored for neuroprotective benefits. Chenard et al. (1995) discovered a potent and selective N-methyl-D-aspartate (NMDA) antagonist with significant neuroprotective properties, highlighting the compound's potential in mitigating glutamate toxicity and suggesting a pathway for exploring similar compounds for neurological protections (Chenard et al., 1995).
Medicinal Chemistry and Drug Design
The structural motif of piperidine and its derivatives, including those with hydroxy and phenyl groups, is a common feature in the development of new therapeutic agents. This is evidenced by research into compounds such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which demonstrated the importance of hydrogen bonding and C-H…π interactions in stabilizing molecular structures and potentially influencing biological activity Khan et al., 2013. Such studies underscore the applicability of the compound for the synthesis and design of new drugs with targeted biological activities.
Future Directions
Properties
IUPAC Name |
3-hydroxy-3-[[4-(2-hydroxyethyl)piperidin-1-yl]methyl]-1-(3-phenylpropyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c25-17-11-20-9-15-23(16-10-20)18-22(27)12-5-14-24(21(22)26)13-4-8-19-6-2-1-3-7-19/h1-3,6-7,20,25,27H,4-5,8-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFUUFSIZTTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCC(CC3)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.